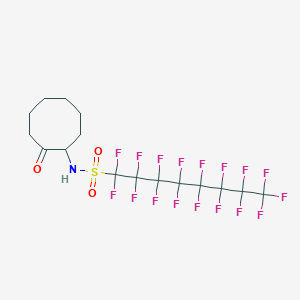

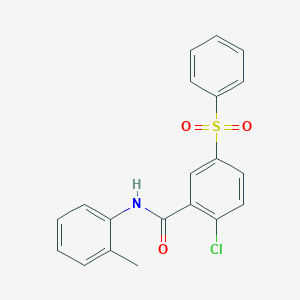

![molecular formula C21H24ClNOS B285322 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-cycloheptylbenzamide](/img/structure/B285322.png)

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-cycloheptylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-cycloheptylbenzamide, also known as CCI-779, is a chemical compound that has been extensively studied for its potential use in treating cancer. It belongs to a class of drugs known as mTOR inhibitors, which work by blocking the activity of the mTOR protein in cells. This protein plays a key role in cell growth and division, and is often overactive in cancer cells. By inhibiting its activity, mTOR inhibitors like CCI-779 can help slow or stop the growth of cancerous cells.

Mechanism of Action

As mentioned earlier, 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-cycloheptylbenzamide works by inhibiting the activity of the mTOR protein in cells. This protein plays a key role in regulating cell growth and division, and is often overactive in cancer cells. By blocking its activity, this compound can help slow or stop the growth of cancerous cells.

Biochemical and Physiological Effects:

In addition to its effects on cancer cells, this compound has also been shown to have a number of other biochemical and physiological effects. For example, it has been shown to reduce inflammation, improve insulin sensitivity, and increase autophagy (a process by which cells break down and recycle damaged or excess components).

Advantages and Limitations for Lab Experiments

One of the main advantages of 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-cycloheptylbenzamide for lab experiments is its specificity for the mTOR protein. This means that it can be used to selectively target cancer cells without affecting healthy cells. However, there are also some limitations to its use, such as the need for careful dosing and monitoring to avoid toxicity and side effects.

Future Directions

There are a number of potential future directions for research on 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-cycloheptylbenzamide and other mTOR inhibitors. Some of the most promising areas of investigation include:

1. Combination therapies: this compound may be more effective when used in combination with other drugs or treatments, such as chemotherapy or radiation therapy.

2. New formulations: Researchers are exploring new ways to deliver this compound to cancer cells, such as through nanoparticles or liposomes.

3. Personalized medicine: By identifying biomarkers that predict response to this compound, researchers may be able to develop personalized treatment plans for individual patients.

4. New indications: In addition to its current uses in cancer treatment, this compound may also have potential for treating other diseases, such as autoimmune disorders or neurodegenerative diseases.

Synthesis Methods

4-{[(4-chlorophenyl)sulfanyl]methyl}-N-cycloheptylbenzamide is typically synthesized through a multi-step process that involves several chemical reactions. The exact details of this process may vary depending on the specific laboratory and equipment being used, but generally involve the following steps:

1. Synthesis of 4-chlorobenzyl chloride

2. Synthesis of 4-chlorophenylthioacetic acid

3. Synthesis of this compound

Scientific Research Applications

Since its discovery, 4-{[(4-chlorophenyl)sulfanyl]methyl}-N-cycloheptylbenzamide has been the subject of numerous scientific studies investigating its potential use in treating various types of cancer. Some of the most promising research has focused on its use in treating breast cancer, renal cell carcinoma, and glioblastoma multiforme.

Properties

Molecular Formula |

C21H24ClNOS |

|---|---|

Molecular Weight |

373.9 g/mol |

IUPAC Name |

4-[(4-chlorophenyl)sulfanylmethyl]-N-cycloheptylbenzamide |

InChI |

InChI=1S/C21H24ClNOS/c22-18-11-13-20(14-12-18)25-15-16-7-9-17(10-8-16)21(24)23-19-5-3-1-2-4-6-19/h7-14,19H,1-6,15H2,(H,23,24) |

InChI Key |

UHZWUTCENKCQPB-UHFFFAOYSA-N |

SMILES |

C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl |

Canonical SMILES |

C1CCCC(CC1)NC(=O)C2=CC=C(C=C2)CSC3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

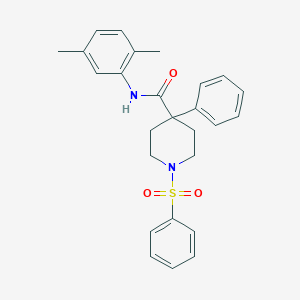

![3-[1-(Benzyloxy)-2,2-difluorovinyl]-1-(4-chlorophenyl)-4-phenyl-2-azetidinone](/img/structure/B285246.png)

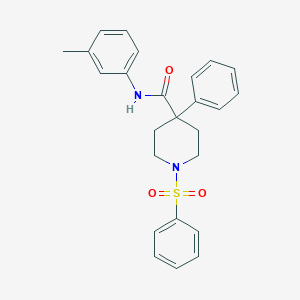

![4-({3-[(Dimethylamino)sulfonyl]benzoyl}amino)benzoic acid](/img/structure/B285251.png)

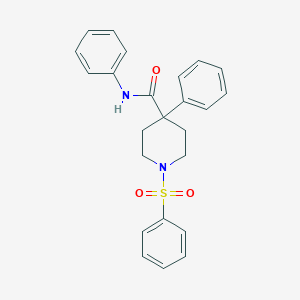

![2-{4-chloro-5-[(4-ethoxyanilino)sulfonyl]-2-methylphenoxy}-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285256.png)

![2-[4-chloro-2-methyl-5-(4-toluidinosulfonyl)phenoxy]-N-(1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B285257.png)

![N-[2,4-dimethyl-5-(2-toluidinosulfonyl)phenyl]acetamide](/img/structure/B285260.png)

![N-[5-(anilinosulfonyl)-2,4-dimethylphenyl]acetamide](/img/structure/B285261.png)

![2-[4-Chloro-2-methyl-5-(3-toluidinosulfonyl)phenoxy]acetamide](/img/structure/B285265.png)

![2-(4-Chloro-5-{[4-(2,3-dimethylphenyl)-1-piperazinyl]sulfonyl}-2-methylphenoxy)acetamide](/img/structure/B285268.png)

![2-{4-Chloro-2-methyl-5-[(4-phenoxyanilino)sulfonyl]phenoxy}acetamide](/img/structure/B285269.png)